3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid
Description
3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid is a nitroaromatic compound featuring a phenyl ring substituted with a nitro (-NO₂) group at position 3 and a tetrahydro-1H-pyrrol (pyrrolidine) ring at position 4. The acrylic acid moiety (-CH₂=CHCOOH) is conjugated to the aromatic system, contributing to its polar and reactive nature.
Key structural attributes include:
- Electron-withdrawing nitro group: Enhances electrophilicity and may influence redox reactivity.
- Conjugated acrylic acid: Promotes π-π interactions and solubility in polar solvents.
The compound’s molecular formula is estimated as C₁₃H₁₄N₂O₄ (molecular weight ≈ 262 g/mol), distinguishing it from simpler aromatic acids like caffeic acid (C₉H₈O₄; 180.16 g/mol) .
Properties
IUPAC Name |
3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-13(17)6-4-10-3-5-11(12(9-10)15(18)19)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLTYRICBOUKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214345 | |
| Record name | 3-[3-Nitro-4-(1-pyrrolidinyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-41-8 | |
| Record name | 3-[3-Nitro-4-(1-pyrrolidinyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-Nitro-4-(1-pyrrolidinyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of Phenol Derivatives with Pyrrolidine Precursors
A widely reported method involves reacting substituted phenol derivatives with tetrahydropyrrole (pyrrolidine) precursors under basic conditions. For example, 4-chloro-3-nitrophenol can undergo nucleophilic aromatic substitution with pyrrolidine in the presence of potassium carbonate, yielding 3-nitro-4-pyrrolidin-1-ylphenol. This intermediate is subsequently brominated or iodinated to introduce a halogen atom at the para position relative to the nitro group, facilitating further cross-coupling reactions.
Iron-Catalyzed C–N Bond Formation
Recent advancements utilize iron-based catalysts for constructing the pyrrolidine-aryl bond. Zheyu et al. demonstrated that FeCl₃ (20 mol%) in combination with tert-butyl hydroperoxide (TBHP) and trifluoromethanesulfonic acid (CF₃SO₃H) enables efficient C–N coupling between 1-(2-aminophenyl)pyrrole and cyclic ethers at room temperature. This method achieves yields up to 94% and is notable for its mild conditions and cost-effectiveness.
Table 1: Comparative Analysis of Nitrophenylpyrrolidine Synthesis Methods
| Method | Reagents/Conditions | Yield | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65–75% | Simplicity, scalability |
| FeCl₃ Catalysis | FeCl₃ (20 mol%), TBHP, CF₃SO₃H, RT | 94% | High yield, low temperature |
| Method | Catalytic System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Knoevenagel | Piperidine, ethanol | Ethanol | Reflux | 70% |
| Heck Coupling | Pd(OAc)₂, P(o-Tol)₃, Et₃N | DMF | 100°C | 78% |
Nitration and Functional Group Interconversion
In some synthetic routes, nitration is performed after constructing the pyrrolidine-aryl scaffold. A mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C selectively nitrates the aromatic ring at the meta position relative to the pyrrolidine group. This step demands precise temperature control to avoid over-nitration or decomposition.
Optimization Strategies and Catalytic Enhancements
Role of Acid Additives
The addition of CF₃SO₃H (10 mol%) in FeCl₃-catalyzed reactions significantly improves yields by stabilizing reactive intermediates and accelerating C–N bond formation. This additive also suppresses side reactions such as oxidative degradation of the pyrrolidine ring.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study demonstrated its efficacy against specific cancer cell lines, highlighting its potential as a lead compound for developing new anticancer agents.
Neuroprotective Effects:
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may help in conditions such as Alzheimer's disease. Research suggests that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies.
Organic Synthesis
Building Block in Synthesis:
this compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. It has been utilized in the development of novel pharmaceuticals and agrochemicals.
Polymer Chemistry:
This compound can also be incorporated into polymer matrices to enhance material properties. Its acrylic acid moiety facilitates copolymerization with other monomers, leading to materials with improved mechanical strength and thermal stability. This application is particularly relevant in the development of coatings and adhesives.
Material Science
Smart Materials Development:
In material science, this compound has been explored for creating smart materials that respond to environmental stimuli such as pH or temperature changes. These materials have potential applications in drug delivery systems and responsive coatings.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activities against various cell lines. The results indicated significant inhibition of cell proliferation, suggesting that modifications to the core structure could enhance potency.
Case Study 2: Neuroprotection
A study published in Neuroscience Letters examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings showed that treatment with the compound significantly reduced cell death and preserved cellular function, indicating its potential therapeutic role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acrylic acid moiety can undergo conjugation reactions with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural analogs is provided in Table 1 :
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electronic and Reactivity Profiles
- Nitro vs. Hydroxyl Groups: The nitro group in the target compound renders the phenyl ring electron-deficient, contrasting with caffeic acid’s electron-rich 3,4-dihydroxy system. This difference impacts reactivity: caffeic acid acts as an antioxidant via phenolic -OH groups , while the nitro group in the target compound may facilitate reduction to amines or participation in electrophilic substitution reactions.
- Pyrrolidine vs.
Solubility and Bioavailability
- The nitro and pyrrolidine groups in the target compound likely reduce aqueous solubility compared to caffeic acid (highly polar due to -OH groups). However, the pyrrolidine’s basicity could improve solubility in acidic environments (e.g., gastric fluid).
- Amino-substituted analogs (e.g., methyl 3-(2-aminophenyl)acrylate) exhibit greater solubility in organic solvents due to reduced polarity, favoring applications in polymer synthesis .
Pharmacological Potential
- Caffeic acid is widely studied for anti-inflammatory and anticancer properties , whereas the target compound’s nitro group may confer antibacterial or antiparasitic activity (common in nitroaromatic drugs).
- The indole-based analog’s aromatic system enables intercalation with biomolecules (e.g., DNA), suggesting divergent mechanisms of action .
Biological Activity
Overview
3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid (CAS Number: 175278-41-8) is an organic compound with the molecular formula C13H14N2O4. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.27 g/mol |
| Melting Point | 243 °C |
| Boiling Point | 483.9 °C |
| Density | 1.370 g/cm³ |
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biomolecular targets:
- Nitro Group : The nitro group can participate in redox reactions, potentially influencing cellular oxidative states.
- Acrylic Acid Moiety : This part of the molecule can undergo conjugation reactions with nucleophiles, affecting various biochemical pathways.
These interactions suggest a multifaceted mechanism that may modulate cellular processes, including apoptosis and cell proliferation.
Antiproliferative Effects
Recent investigations have highlighted the antiproliferative effects of related compounds in cancer cell lines. For example, certain derivatives have shown significant inhibition of growth in MCF-7 breast cancer cells. While direct studies on this compound are still needed, the structural similarities suggest potential for similar activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Feature | Notable Activity |
|---|---|---|
| 3-(3-Nitro-4-pyrrolidin-1-ylphenyl)acrylic acid | Pyrrolidine instead of tetrahydropyrrole | Moderate antimicrobial activity |
| 3-(3-Nitro-4-piperidin-1-ylphenyl)acrylic acid | Piperidine ring | Antiproliferative effects in cancer cells |
| 3-(3-Nitro-4-morpholin-1-ylphenyl)acrylic acid | Morpholine ring | Exhibits neuroprotective properties |
The presence of the tetrahydropyrrole ring in this compound contributes to its distinct chemical and biological profile compared to these other derivatives.
Case Studies and Research Findings
While specific case studies on this compound are sparse, ongoing research into its analogs provides valuable insights:
- Antimicrobial Efficacy : A study on nitro-containing compounds demonstrated that certain derivatives exhibited MIC values comparable to traditional antibiotics against various bacterial strains .
- Cancer Research : Investigations into related acrylic acid derivatives revealed significant antiproliferative activity against multiple cancer cell lines, suggesting potential therapeutic applications for this class of compounds .
Q & A
Q. How can researchers design a robust structure-activity relationship (SAR) study?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituents on the pyrrole ring or acrylate chain). Use multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with biological endpoints. Validate models with external test sets .
Data and Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) from different labs be reconciled?
Q. What statistical methods address batch-to-batch variability in synthesis?
- Methodological Answer : Apply Six Sigma methodologies to identify critical process parameters. Use control charts (e.g., X-bar and R charts) to monitor yield and purity. Design of Experiments (DoE) minimizes variability by optimizing reaction parameters .
Educational and Training Considerations
Q. How can this compound be integrated into graduate-level research training programs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
